molecular formula C10H11FO4S B2574058 Benzyl 3-fluorosulfonylpropanoate CAS No. 2138254-33-6

Benzyl 3-fluorosulfonylpropanoate

Cat. No.: B2574058
CAS No.: 2138254-33-6
M. Wt: 246.25
InChI Key: CGZZFLWMURXFHT-UHFFFAOYSA-N
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Description

Benzyl 3-fluorosulfonylpropanoate is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure, which includes a benzyl group, a fluorosulfonyl group, and a propanoate moiety, allows it to participate in a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluorosulfonylpropanoate typically involves the esterification of 3-fluorosulfonylpropanoic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-fluorosulfonylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 3-fluorosulfonylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of Benzyl 3-fluorosulfonylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Benzyl 3-phenylpropanoate: Similar in structure but lacks the fluorosulfonyl group, leading to different reactivity and applications.

    Benzyl 3-chlorosulfonylpropanoate: Contains a chlorosulfonyl group instead of a fluorosulfonyl group, resulting in different chemical properties and reactivity.

    Benzyl 3-methylsulfonylpropanoate:

Uniqueness: Benzyl 3-fluorosulfonylpropanoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties, such as increased reactivity and the ability to form strong covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific and robust chemical interactions.

Properties

IUPAC Name

benzyl 3-fluorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZZFLWMURXFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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